1,4-Bis(chloromethyl)-2-iodobenzene
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Overview
Description
1,4-Bis(chloromethyl)-2-iodobenzene is an organic compound with the molecular formula C8H7Cl2I It is a derivative of benzene, where two chlorine atoms and one iodine atom are substituted at the 1,4 and 2 positions, respectively
Mechanism of Action
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of 1,4-Bis(chloromethyl)-2-iodobenzene . These factors may include pH, temperature, presence of other chemicals, and specific conditions within the biological system where the compound is active.
Preparation Methods
The synthesis of 1,4-Bis(chloromethyl)-2-iodobenzene typically involves the chloromethylation of 2-iodobenzene. One common method includes the reaction of 2-iodobenzene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
1,4-Bis(chloromethyl)-2-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles. Common reagents include sodium azide, potassium cyanide, and amines.
Oxidation and Reduction Reactions: The iodine atom in the compound can undergo oxidation to form iodate derivatives or reduction to form iodide derivatives.
Coupling Reactions: The compound can be used in coupling reactions, such as Suzuki coupling, where it reacts with boronic acids to form biaryl compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with sodium azide would yield 1,4-bis(azidomethyl)-2-iodobenzene.
Scientific Research Applications
1,4-Bis(chloromethyl)-2-iodobenzene has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its ability to undergo various substitution reactions makes it valuable in organic synthesis.
Biology and Medicine: The compound can be used in the development of radiolabeled compounds for imaging and diagnostic purposes. The iodine atom can be replaced with radioactive isotopes for use in medical imaging.
Industry: It is used in the production of polymers and other materials with specific properties
Comparison with Similar Compounds
1,4-Bis(chloromethyl)-2-iodobenzene can be compared with other similar compounds such as:
1,4-Bis(chloromethyl)benzene: Lacks the iodine atom, making it less reactive in certain types of reactions.
1,4-Bis(bromomethyl)-2-iodobenzene: Similar structure but with bromine atoms instead of chlorine, which can affect the reactivity and selectivity in chemical reactions.
1,4-Bis(chloromethyl)-naphthalene: Contains a naphthalene ring instead of a benzene ring, leading to different chemical properties and applications.
The uniqueness of this compound lies in the presence of both chlorine and iodine atoms, which provide a combination of reactivity and selectivity that can be exploited in various chemical transformations.
Properties
IUPAC Name |
1,4-bis(chloromethyl)-2-iodobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7Cl2I/c9-4-6-1-2-7(5-10)8(11)3-6/h1-3H,4-5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGNYJLBGIHZLAG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CCl)I)CCl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7Cl2I |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.95 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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